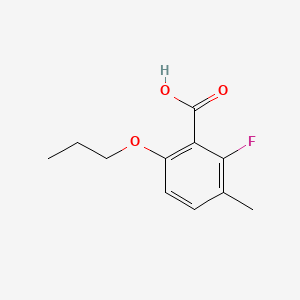

2-Fluoro-3-methyl-6-propoxybenzoic acid

Description

Contextual Background of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids are a class of organic compounds that form the backbone of numerous research endeavors and industrial applications. These molecules, characterized by a benzene (B151609) ring attached to a carboxylic acid group with one or more additional substituents, are pivotal building blocks in the synthesis of a wide array of more complex molecules. Their utility spans from the development of pharmaceuticals and agrochemicals to the creation of advanced materials such as polymers and dyes. The nature, position, and number of substituents on the benzene ring profoundly influence the physical, chemical, and biological properties of these compounds, making them a versatile scaffold for molecular design and engineering.

Significance of Fluorinated Aromatic Compounds in Advanced Chemical Applications

The introduction of fluorine into aromatic compounds imparts unique and often desirable properties. The high electronegativity of fluorine can significantly alter the electronic environment of the aromatic ring, influencing its reactivity and the acidity of appended functional groups. Furthermore, the substitution of hydrogen with fluorine can enhance metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism. This has led to the widespread use of fluorinated aromatic compounds in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. In materials science, the incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and unique optical properties.

Rationale for Dedicated Research on 2-Fluoro-3-methyl-6-propoxybenzoic Acid

The specific substitution pattern of this compound presents a unique combination of electronic and steric effects that warrant detailed investigation. The presence of a fluorine atom at the 2-position, a methyl group at the 3-position, and a propoxy group at the 6-position relative to the carboxylic acid creates a sterically crowded and electronically distinct aromatic system. The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl and propoxy groups, and their ortho- and meta-positions relative to the carboxyl group is expected to result in interesting chemical reactivity and potential for novel applications. Understanding the precise impact of this substitution pattern is crucial for its potential utilization as a building block in the synthesis of new materials and biologically active molecules.

Overview of Research Scope and Objectives

This article aims to provide a focused and detailed examination of the chemical compound this compound. The scope is strictly limited to its fundamental chemical and physical properties, including its synthesis, spectroscopic characterization, and structural features. The objective is to consolidate the available scientific information to serve as a comprehensive resource for researchers interested in this specific molecule.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methyl-6-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-3-6-15-8-5-4-7(2)10(12)9(8)11(13)14/h4-5H,3,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUDLNLNHKETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)C)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The fundamental properties of 2-Fluoro-3-methyl-6-propoxybenzoic acid are summarized in the table below. These identifiers are crucial for its unambiguous identification in chemical databases and scientific literature.

| Property | Value | Source |

| IUPAC Name | This compound | SynHet |

| CAS Number | 2624417-63-4 | SynHet |

| Molecular Formula | C₁₁H₁₃FO₃ | ChemScene chemscene.comchemscene.com |

| Molecular Weight | 212.22 g/mol | ChemScene chemscene.comchemscene.com |

Chemical Reactivity and Derivatization of 2 Fluoro 3 Methyl 6 Propoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations to yield a range of derivatives. These reactions primarily target the acidic proton, the carbonyl carbon, and the hydroxyl group of the carboxyl function.

Esterification and Amidation

Esterification: 2-Fluoro-3-methyl-6-propoxybenzoic acid can be converted to its corresponding esters through reaction with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is a reversible process. To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For instance, the reaction with methanol (B129727) would yield methyl 2-fluoro-3-methyl-6-propoxybenzoate.

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid to a more reactive acyl chloride. The acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to give the ester.

Amidation: The synthesis of amides from this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures to drive off water and is often inefficient. More commonly, the carboxylic acid is first activated. One of the most prevalent methods involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. These reagents facilitate the formation of an amide bond under mild conditions. For example, reaction with N-methylamine using EDC/HOBt would produce N-methyl-2-fluoro-3-methyl-6-propoxybenzamide.

A hypothetical reaction scheme for esterification and amidation is presented below:

| Reactant | Reagent(s) | Product |

| This compound + Methanol | H₂SO₄ (catalyst), heat | Methyl 2-fluoro-3-methyl-6-propoxybenzoate |

| This compound + Ethylamine | EDC, HOBt | N-Ethyl-2-fluoro-3-methyl-6-propoxybenzamide |

Reduction to Alcohol and Further Functionalization

The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-fluoro-3-methyl-6-propoxyphenyl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The resulting benzyl (B1604629) alcohol derivative is a versatile intermediate for further functionalization. The hydroxyl group can be converted to a good leaving group, for example, by reaction with thionyl chloride (SOCl₂) to form the corresponding benzyl chloride, or with a sulfonyl chloride like p-toluenesulfonyl chloride (TsCl) to form a tosylate. These derivatives are then susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), of aromatic carboxylic acids is generally difficult and requires harsh conditions. However, the presence of certain substituents can facilitate this reaction. For ortho-substituted benzoic acids, decarboxylation can sometimes be induced by heating with copper powder or a copper salt in a high-boiling solvent like quinoline. The mechanism is thought to involve the formation of a copper carboxylate salt.

For this compound, decarboxylation would lead to the formation of 1-fluoro-2-methyl-5-propoxybenzene. The efficiency of this reaction would depend on the specific reaction conditions employed. Recent developments in catalysis have also shown that decarboxylative cross-coupling reactions are possible, where the carboxylic acid is replaced by another functional group in a transition-metal-catalyzed process.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with four different groups, each influencing the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is determined by the combined directing and activating/deactivating effects of these substituents.

Regioselectivity Studies Influenced by Substituents (Fluoro, Methyl, Propoxy, Carboxyl)

The directing effects of the substituents on the ring are as follows:

-COOH (Carboxyl group): This is a deactivating group and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. acs.org

-CH₃ (Methyl group): This is an activating group and an ortho, para-director due to its electron-donating inductive effect.

-OPr (Propoxy group): This is a strongly activating group and an ortho, para-director due to the strong electron-donating resonance effect of the oxygen atom's lone pairs.

In a polysubstituted benzene ring, the position of the incoming electrophile is determined by the interplay of these effects. The most powerful activating group generally controls the regioselectivity. In this case, the propoxy group is the strongest activator, followed by the methyl group. The carboxyl group is a strong deactivator. The vacant positions on the ring are at C4 and C5. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -COOH | C1 | Deactivating | Meta (to C3, C5) |

| -F | C2 | Deactivating | Ortho, Para (to C3, C6 - occupied) |

| -CH₃ | C3 | Activating | Ortho, Para (to C2, C4, C6) |

| -OPr | C6 | Activating | Ortho, Para (to C1, C5 - C1 occupied) |

Considering these effects, the most likely position for electrophilic attack is C5, which is ortho to the strongly activating propoxy group and not sterically hindered by it. The C4 position is para to the activating methyl group, but it is also meta to the deactivating carboxyl group. Therefore, substitution at C5 is generally favored.

Nitration Studies and Synthesis of Nitro-Derivatives

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.comyoutube.com

Based on the regioselectivity analysis above, the nitration of this compound is expected to yield primarily 2-Fluoro-3-methyl-5-nitro-6-propoxybenzoic acid . The strong directing effect of the propoxy group to its ortho position (C5) would be the dominant factor. The reaction would likely need to be conducted under carefully controlled conditions to avoid decomposition due to the presence of the activating groups. A plausible reaction is shown below:

This compound + HNO₃/H₂SO₄ → 2-Fluoro-3-methyl-5-nitro-6-propoxybenzoic acid

The synthesis of nitro-derivatives of similar structures, such as 2-fluoro-3-nitrobenzoic acid, has been reported, indicating the feasibility of such transformations on related scaffolds. wipo.int

Halogenation Reactions (Bromination, Chlorination)

The aromatic ring of this compound is susceptible to electrophilic halogenation, such as bromination and chlorination. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the ortho, para-directing propoxy and methyl groups, and the meta-directing carboxylic acid group, which also deactivates the ring. The fluorine atom has a weak deactivating inductive effect but can also direct ortho and para.

Given the positions of the activators (propoxy at C6, methyl at C3) and the deactivator (carboxyl at C1), the most likely positions for electrophilic attack are C4 and C5, which are ortho or para to the activating groups and meta to the carboxyl group.

Bromination: The introduction of a bromine atom onto the aromatic ring can be achieved using standard brominating agents. The existence of compounds like 3-Bromo-2-fluoro-6-propoxybenzoic acid and (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid confirms the viability of such transformations. lab-chemicals.combldpharm.comnih.gov A common method for the bromination of similar aromatic compounds involves using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid or in a strong acid solvent like sulfuric acid. google.com For instance, the bromination of 4-fluoro-2-trifluoromethylnitrobenzene is successfully carried out using dibromohydantoin in sulfuric acid. google.com

Chlorination: Similar to bromination, chlorination can be performed using reagents such as N-chlorosuccinimide (NCS) or chlorine gas with a catalyst. The resulting chlorinated derivatives would be analogous to the brominated products. The existence of related structures like 6-chloro-2-fluoro-3-methoxybenzoic acid and 2-chloro-6-fluoro-3-methoxybenzoic acid in chemical databases suggests that chlorination of the benzene ring is a feasible synthetic route. uni.lunih.gov

The table below summarizes typical conditions for these halogenation reactions.

| Reaction | Typical Reagents | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), Br₂/FeBr₃ | 4-Bromo-2-fluoro-3-methyl-6-propoxybenzoic acid |

| Chlorination | N-Chlorosuccinimide (NCS), Cl₂/AlCl₃ | 4-Chloro-2-fluoro-3-methyl-6-propoxybenzoic acid |

Transformations of the Propoxy Group

The propoxy group (-O-CH₂CH₂CH₃) attached to the benzene ring can undergo reactions typical of aryl alkyl ethers.

Ether Cleavage Reactions

The ether linkage in this compound can be cleaved under strong acidic conditions. masterorganicchemistry.commasterorganicchemistry.com This reaction typically involves heating the ether with a strong acid such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The mechanism proceeds via protonation of the ether oxygen, making the attached propyl group a better leaving group. masterorganicchemistry.com

A nucleophile, such as the iodide or bromide ion from the acid, then attacks the carbon atom of the propyl group adjacent to the oxygen in an S_N2 reaction. This results in the formation of 2-fluoro-6-hydroxy-3-methylbenzoic acid and a propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane). Cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is much stronger due to the sp² hybridization of the aromatic carbon. masterorganicchemistry.com

Reaction Scheme:

this compound + HI (excess) → 2-Fluoro-6-hydroxy-3-methylbenzoic acid + CH₃CH₂CH₂I

Oxidation of the Alkyl Chain

The alkyl chain of the propoxy group is generally resistant to oxidation under mild conditions. Unlike a benzylic alkyl group (a carbon atom directly attached to the benzene ring), the carbons of the propoxy chain are not activated towards oxidation. Standard oxidizing agents used for converting benzylic methyl groups to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the degradation of the entire molecule or leave the propoxy group intact under controlled conditions. organic-chemistry.orgbyjus.com

While the oxidative decarboxylation of benzoic acid itself by peroxyl radicals has been studied, this process affects the carboxyl group rather than a stable ether substituent. nih.gov Specific and targeted oxidation of the terminal methyl group of the propoxy chain would require highly specialized reagents and reaction conditions that are not standard in organic synthesis.

Reactivity of the Fluorine Atom

The fluorine atom at the C2 position significantly influences the molecule's reactivity, both as a potential leaving group and through its electronic effects on the aromatic ring.

Potential for Nucleophilic Aromatic Substitution (if activated)

The fluorine atom can be displaced by a nucleophile through a nucleophilic aromatic substitution (S_NAr) mechanism. wikipedia.org For an S_NAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orglibretexts.org

In this compound, the carboxylic acid group (-COOH) is an electron-withdrawing group. Its position para to the fluorine atom (relative to the C4 position) and ortho to the fluorine atom (at C2) helps to activate the ring for nucleophilic attack. The reaction is further facilitated because fluoride (B91410) is an excellent leaving group for S_NAr reactions. nih.gov Research on unprotected ortho-fluorobenzoic acids has shown that the fluoro group can be displaced by various organometallic reagents and lithioamides. researchgate.net This suggests that this compound could react with strong nucleophiles (e.g., alkoxides, amines) to replace the fluorine atom.

Influence on Ring Reactivity and Acidity (Ortho Effect)

The fluorine atom at the C2 position exerts a significant "ortho effect," which increases the acidity of the carboxylic acid group compared to benzoic acid or its meta- and para-fluoro isomers. wikipedia.org This well-documented phenomenon arises primarily from steric interactions. The presence of the ortho-substituent (fluorine) forces the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.org

This twisting reduces the resonance stabilization between the carboxyl group and the aromatic ring. Consequently, the energy of the undissociated acid molecule is raised relative to its carboxylate anion. cdnsciencepub.com In the carboxylate anion, resonance with the ring is less important, so the steric hindrance has less of a destabilizing effect. The net result is a smaller energy difference for deprotonation, leading to a lower pKa value and thus higher acidity. While fluorine's inductive electron-withdrawing effect also contributes to increased acidity, the steric component of the ortho effect is considered the dominant factor. nih.govquora.comquora.com

Synthesis and Reactivity of Advanced Derivatives for Specific Research Purposes

Due to the absence of specific research on this compound, no data is available to populate a table on its advanced derivatives and their research applications.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal confirmation of the elemental composition of 2-Fluoro-3-methyl-6-propoxybenzoic acid. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), HRMS can distinguish the compound's exact mass from other potential formulas with the same nominal mass. For C₁₁H₁₃FO₃, the calculated exact mass is 212.08487 Da. An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ±5 ppm) of this theoretical mass would provide strong evidence for the assigned molecular formula.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of the propoxy group (-OC₃H₇): A significant fragmentation event resulting in an ion corresponding to the loss of 59 Da.

Loss of a propyl radical (-C₃H₇): Leading to a fragment from the cleavage of the ether bond.

Decarboxylation: The loss of the carboxyl group (-COOH) as CO₂ (44 Da) and H, a common pathway for benzoic acids.

Alpha-cleavage: Fragmentation of the propyl chain, such as the loss of an ethyl radical (-C₂H₅) to yield a more stable oxonium ion.

Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the arrangement of the fluoro, methyl, and propoxy substituents on the benzoic acid core.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's conformation.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For this compound, the spectrum would show characteristic signals for the propoxy group (a triplet for the terminal methyl, a sextet for the central methylene (B1212753), and a triplet for the methylene attached to the oxygen), a singlet for the aromatic methyl group, and two doublets in the aromatic region corresponding to the two adjacent aromatic protons. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carboxylic carbon, the aromatic carbons (with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methyl and propoxy groups), the carbons of the propoxy chain, and the methyl carbon. The carbon directly bonded to the fluorine atom would appear as a doublet due to one-bond ¹³C-¹⁹F coupling. chemicalbook.comchemicalbook.com

¹⁹F NMR: The fluorine NMR spectrum is simple yet informative, typically showing a single signal for the one fluorine atom in the molecule. ucsb.educolorado.edu The chemical shift of this signal is characteristic of an aryl fluoride (B91410). lehigh.edursc.org Analysis of the coupling patterns in this spectrum can reveal through-space and through-bond correlations to nearby protons.

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | ~11-13 (br s) | ~165-170 |

| C-1 (-COOH) | - | ~120-125 |

| C-2 (-F) | - | ~158-162 (d, ¹JCF ≈ 240-250 Hz) |

| C-3 (-CH₃) | - | ~125-130 |

| C-4 | ~7.0-7.3 (d) | ~128-132 |

| C-5 | ~6.8-7.1 (d) | ~115-120 |

| C-6 (-OC₃H₇) | - | ~155-159 |

| Ar-CH₃ | ~2.2-2.4 (s) | ~15-20 |

| -OCH₂CH₂CH₃ | ~3.9-4.1 (t) | ~70-75 |

| -OCH₂CH₂CH₃ | ~1.7-1.9 (sext) | ~22-25 |

| -OCH₂CH₂CH₃ | ~0.9-1.1 (t) | ~10-12 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, primarily through two or three bonds. researchgate.netyoutube.com It would show a clear correlation between the two adjacent aromatic protons and within the propoxy chain's CH₂-CH₂-CH₃ spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net It allows for the unambiguous assignment of protonated carbons, such as linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. princeton.eduyoutube.com This is vital for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations would confirm the positions of the substituents, for example, by showing a correlation from the aromatic methyl protons to C-2, C-3, and C-4, and from the O-CH₂ protons to C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining the preferred conformation and the relative orientation of the substituents. For instance, a NOESY correlation between the protons of the aromatic methyl group and the ortho-aromatic proton would confirm their spatial proximity.

Solid-State NMR (ssNMR) provides structural information on the compound in its crystalline form. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and internuclear distances within the crystal lattice. This technique can be used to study polymorphism (the existence of multiple crystal forms), as different polymorphs will yield distinct ssNMR spectra. It can also provide information on the symmetry of the crystal unit cell and characterize the hydrogen bonding network in the solid state.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography offers the most definitive structural evidence by providing a three-dimensional map of electron density in a single crystal. A successful crystallographic analysis of this compound would determine precise bond lengths, bond angles, and torsion angles. A key feature often observed in the crystal structure of benzoic acids is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net The analysis would also reveal the planarity of the benzene (B151609) ring and the dihedral angle between the ring and the plane of the carboxyl group, providing insight into conformational preferences dictated by the steric and electronic effects of the substituents.

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₇FO₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

| Z (molecules/unit cell) | 4 |

| Key Feature | Forms hydrogen-bonded dimers around centers of inversion. researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is particularly sensitive to polar functional groups. For this compound, the most prominent feature would be a very broad absorption band in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. nih.gov Other key absorptions would include a strong C=O stretching band around 1700 cm⁻¹, C-O stretching vibrations for the ether and carboxylic acid, and a C-F stretching band.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, being more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ region.

The positions of these vibrational bands, especially the red-shift of the O-H stretching frequency, provide strong evidence for the presence and nature of hydrogen bonding in both solid and concentrated solution phases. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H stretch (H-bonded dimer) | 2500–3300 (broad) | FT-IR |

| C-H stretch (aromatic) | 3000–3100 | FT-IR, Raman |

| C-H stretch (aliphatic) | 2850–3000 | FT-IR, Raman |

| C=O stretch (carboxyl) | ~1700 | FT-IR, Raman |

| C=C stretch (aromatic ring) | 1400–1600 | FT-IR, Raman |

| C-O stretch (ether & acid) | 1200–1300 | FT-IR |

| C-F stretch | 1100–1250 | FT-IR |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

The electronic absorption and emission spectra of aromatic molecules like this compound are governed by transitions between electronic energy levels, primarily the π → π* and n → π* transitions associated with the benzene ring and the carboxyl group.

Detailed Research Findings

The UV-Vis absorption spectrum of a substituted benzoic acid is characterized by two main absorption bands, often referred to as the B-band (or E2-band) and the C-band (or B-band). researchgate.netrsc.org The B-band, appearing at shorter wavelengths (around 230 nm for benzoic acid), is an intense absorption corresponding to a π → π* transition of the benzene ring. researchgate.netrsc.org The C-band, which is observed at longer wavelengths (around 270-280 nm for benzoic acid), is a much weaker absorption and is also attributed to a π → π* transition, often with some charge-transfer character. researchgate.netrsc.org

The substituents on the benzene ring—fluoro, methyl, and propoxy groups in this case—modulate the energies of the molecular orbitals and thus the wavelengths and intensities of these transitions.

Fluoro Group: The fluorine atom at the 2-position is an electron-withdrawing group via the inductive effect, but a weak electron-donating group through resonance. Its primary influence is expected to be a slight bathochromic (red) shift of the absorption bands.

Methyl Group: The methyl group at the 3-position is a weak electron-donating group, which would typically cause a small red shift in the absorption maxima.

Propoxy Group: The propoxy group at the 6-position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This is expected to cause a significant bathochromic shift of the primary absorption bands. The presence of an alkoxy group at the ortho position can also influence the planarity of the carboxyl group, which can affect the electronic conjugation and thus the absorption spectrum. researchgate.net

Considering these substituent effects, the UV-Vis absorption spectrum of this compound in a non-polar solvent is anticipated to exhibit a B-band and a C-band, both shifted to longer wavelengths compared to unsubstituted benzoic acid.

Fluorescence in many benzoic acid derivatives is often weak at room temperature due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state. However, the presence of substituents can influence the fluorescence quantum yield. The electron-donating propoxy group may enhance fluorescence compared to the parent benzoic acid. The emission spectrum would be expected to be a mirror image of the longest-wavelength absorption band (the C-band), with a Stokes shift that is typical for aromatic carboxylic acids.

Interactive Data Table: Estimated Spectroscopic Properties

The following table provides estimated values for the key electronic transition and optical properties of this compound, based on the analysis of structurally similar compounds.

| Parameter | Estimated Value | Electronic Transition |

| λmax, abs (B-band) | ~240 - 250 nm | π → π |

| λmax, abs (C-band) | ~285 - 295 nm | π → π |

| λmax, em | ~330 - 350 nm | Fluorescence |

No Computational and Theoretical Chemistry Studies Found for this compound

Following a comprehensive search of scientific literature and databases, no specific computational and theoretical chemistry studies were found for the compound This compound . The search included queries for Density Functional Theory (DFT) calculations, molecular dynamics simulations, and Quantitative Structure-Property Relationship (QSPR) modeling pertaining to this specific molecule.

While research exists for structurally related compounds, such as other fluorinated and substituted benzoic acids, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogues. Generating an article based on related molecules would not adhere to the specified scope and would misrepresent the available scientific knowledge on the target compound.

Therefore, the detailed article requested in the prompt, covering specific computational analyses like geometry optimization, electronic structure, vibrational frequencies, NMR predictions, and intermolecular interactions for this compound, cannot be generated at this time due to the absence of published research on this particular molecule.

To provide a scientifically accurate and authoritative article as requested, dedicated computational studies on this compound would need to be performed and published. Without such primary research, any detailed discussion on its theoretical and computational properties would be purely speculative and fall outside the scope of factual reporting.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation via Computational Pathways

As of the latest available research, specific computational and theoretical studies detailing the reaction mechanism elucidation for 2-fluoro-3-methyl-6-propoxybenzoic acid are not present in publicly accessible scientific literature. While computational chemistry is a powerful tool for investigating reaction pathways, including transition states, intermediates, and reaction energetics, a dedicated study on this particular substituted benzoic acid has not been published.

General computational approaches, primarily employing Density Functional Theory (DFT), are commonly used to investigate the reaction mechanisms of substituted benzoic acids. nih.govresearchgate.netnih.gov These studies often explore aspects such as the influence of various substituents on the acidity and reactivity of the benzoic acid ring. nih.gov For instance, theoretical calculations can predict how the fluoro, methyl, and propoxy groups on the benzene (B151609) ring of this compound would electronically influence potential reaction pathways.

In the absence of specific research, it is not possible to provide detailed research findings or data tables on the computational elucidation of reaction mechanisms for this compound. The generation of such data would require dedicated quantum chemical calculations that have not been reported in the scientific literature.

Potential Applications in Advanced Chemical Technologies and Materials Science Non Clinical

Role as a Key Intermediate in Complex Organic Synthesis

2-Fluoro-3-methyl-6-propoxybenzoic acid serves as a valuable intermediate in multi-step organic syntheses. Its trifunctionalized aromatic ring provides a versatile scaffold for the construction of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in the synthesis of agrochemicals and materials with specific electronic properties. The methyl and propoxy groups offer further sites for modification or can be used to fine-tune the steric and electronic nature of the final product. While specific industrial-scale syntheses utilizing this compound as a key intermediate are not widely reported, its availability from commercial suppliers underscores its utility for research and development in synthetic organic chemistry.

Application in Polymer Chemistry as a Monomer or Functional Additive

There is currently no specific information available in the scientific literature detailing the use of this compound as a monomer or functional additive in polymer chemistry. However, benzoic acid derivatives are generally utilized in polymer science. The carboxylic acid functionality could potentially be used for the synthesis of polyesters or polyamides. Incorporation of this fluorinated moiety could impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and specific optical or dielectric properties. As a functional additive, it might serve as a plasticizer or a modifying agent to alter the surface properties of a polymer. Further research would be required to explore these potential applications.

Development of New Analytical Reagents or Derivatization Agents

Currently, there are no established applications of this compound as an analytical reagent or derivatization agent reported in the literature. In principle, the carboxylic acid group could be activated to react with alcohols or amines, allowing for the introduction of the fluorinated phenyl moiety onto other molecules. This could potentially be used to create derivatives with enhanced detectability in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), particularly with electron capture or mass spectrometric detection where the fluorine atom could be advantageous. However, no specific methods have been developed using this compound.

Applications in Agrochemicals (e.g., as a Synthetic Intermediate for Active Compounds)

The synthesis of novel agrochemicals often involves the use of fluorinated intermediates. The presence of fluorine can significantly enhance the biological activity and metabolic stability of pesticides and herbicides. While this compound is listed as a potential intermediate for pesticide and dye synthesis, specific examples of its use in the synthesis of commercial agrochemical products are not publicly documented. Its structural framework could serve as a starting point for the development of new active compounds, but further research and patent literature would be needed to confirm any direct applications in this sector.

Contribution to Supramolecular Chemistry and Crystal Engineering

The study of how molecules interact to form larger, organized structures is the focus of supramolecular chemistry and crystal engineering. Carboxylic acids are well-known for their ability to form predictable hydrogen-bonding motifs, often leading to the formation of dimers. The specific substitution pattern on this compound, including the fluorine, methyl, and propoxy groups, would influence the intermolecular interactions and the resulting crystal packing. While a detailed crystallographic analysis of this specific compound is not available in the common databases, research in this area would provide insights into how these functional groups direct the formation of solid-state architectures.

Advanced Catalysis Research (e.g., as a Ligand precursor)

In the field of advanced catalysis, benzoic acid derivatives can be used as precursors for the synthesis of ligands for metal catalysts. The carboxylic acid group can be a coordination site or a handle for further functionalization to create more complex ligand structures. The electronic properties of the aromatic ring, influenced by the fluorine, methyl, and propoxy substituents, could in turn affect the catalytic activity of the corresponding metal complex. There is, however, no specific research that has been published detailing the use of this compound as a ligand precursor in catalysis.

Environmental Fate and Green Chemistry Considerations Academic Focus

Investigation of Degradation Pathways in Model Environmental Systems (e.g., Photolysis, Hydrolysis)

No specific studies on the photolytic or hydrolytic degradation of 2-Fluoro-3-methyl-6-propoxybenzoic acid were found. In general, the environmental degradation of a substituted benzoic acid derivative can be influenced by its functional groups. The presence of a carboxylic acid group, a fluoro group, a methyl group, and a propoxy group would each play a role in its environmental persistence and degradation pathways.

For instance, the carbon-fluorine bond is known for its high stability, which can make fluorinated organic compounds resistant to degradation. The propoxy group might be susceptible to cleavage under certain environmental conditions. However, without experimental data, any proposed degradation pathway remains speculative.

Academic Studies on Biotic and Abiotic Transformations in Environmental Matrices

There is a lack of academic studies focusing on the biotic and abiotic transformations of this compound in environmental matrices such as soil and water. Research on other fluorinated benzoic acids, such as 3-fluorobenzoate (B1230327), indicates that biodegradation can occur, though the pathways and efficiency vary depending on the microbial consortia present and the position of the fluorine atom. ethz.ch For example, the degradation of 3-fluorobenzoate can proceed via dioxygenation, leading to either a dead-end metabolite or entering central metabolism, depending on the enzymatic machinery of the microorganisms. ethz.ch The influence of the additional methyl and propoxy groups on this compound's susceptibility to microbial degradation is unknown.

Metabolite Identification from Environmental Degradation (Non-biological)

No information is available on the non-biological environmental degradation metabolites of this compound. Hypothetically, non-biological degradation processes like photolysis could lead to the cleavage of the propoxy group, potentially forming 2-fluoro-3-methyl-6-hydroxybenzoic acid, or decarboxylation of the benzoic acid moiety. However, this is purely conjectural without supporting research.

Principles of Green Synthesis Applied to the Compound and its Derivatives

Specific green synthesis methods for this compound have not been documented in the reviewed literature. General principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing a molecule like this, green chemistry approaches might include:

Use of safer solvents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents over stoichiometric ones to improve atom economy and reduce waste.

Energy efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Renewable feedstocks: Exploring the use of starting materials derived from renewable resources, although this is often challenging for complex, highly substituted aromatic compounds.

While general synthetic methods for related benzoic acid derivatives exist, such as the synthesis of amides from carboxylic acids using coupling agents, specific adaptations to align with green chemistry principles for this compound are not described. rsc.org

Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Routes

Current synthetic strategies for fluorinated benzoic acids often involve multiple steps and can employ harsh reagents. Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-Fluoro-3-methyl-6-propoxybenzoic acid.

One promising area is the exploration of late-stage C-H activation and functionalization. acs.orgresearchgate.net This approach could potentially allow for the direct introduction of the fluoro, methyl, or propoxy groups onto a benzoic acid scaffold, reducing the number of synthetic steps and improving atom economy. For instance, iridium-catalyzed ortho-C-H methylation has been demonstrated for benzoic acids and could be adapted. researchgate.net

Furthermore, the development of biocatalytic methods presents a sustainable alternative to traditional chemical synthesis. nih.gov Engineered enzymes could be designed to perform specific transformations, such as the selective fluorination or oxidation of a precursor molecule, under mild conditions. nih.gov Research into microbial synthesis of benzoic acid derivatives is an emerging field that could offer green production routes. researchgate.net

Future synthetic strategies could also focus on improving existing methods, such as the diazotization of aminobenzoic acids followed by fluorination, by optimizing reaction conditions and exploring novel fluorinating agents to increase yield and purity. orgsyn.org

Exploration of Novel Functionalization and Derivatization Strategies

The functional groups of this compound offer multiple sites for further chemical modification, opening the door to a wide array of novel derivatives with potentially interesting properties.

The carboxylic acid group is a prime target for derivatization. It can be readily converted into esters, amides, and acid chlorides, providing a gateway to a diverse range of new compounds. rsc.org For example, amidation with various amines could lead to the synthesis of novel bioactive molecules. rsc.org

The aromatic ring itself can be further functionalized through electrophilic aromatic substitution reactions. While the existing substituents will direct the position of new functional groups, exploring reactions such as nitration, halogenation, and sulfonation could yield a library of new derivatives. mdpi.com For instance, the regioselective nitration of related 3-fluoro-2-substituted benzoic acids has been reported and could be investigated for the target molecule. ossila.com

The methyl group also presents opportunities for functionalization. Radical bromination of the methyl group on the related 2-fluoro-6-methylbenzoic acid has been used to enable further nucleophilic substitution. ossila.com This strategy could be applied to create a variety of new derivatives of this compound.

Advanced Characterization Techniques for Conformational and Dynamic Studies

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its properties and interactions. Future research should employ advanced characterization techniques to probe these aspects in detail.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, will be essential for elucidating the precise chemical environment of each atom in the molecule. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide insights into the spatial proximity of different parts of the molecule, helping to determine its preferred conformation in solution.

Single-crystal X-ray diffraction would provide the most definitive information on the solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-stacking. orgsyn.org Comparing the solid-state structure with solution-state conformations can reveal the influence of the crystalline environment on the molecule's geometry.

Techniques such as tandem mass spectrometry and high-resolution mass spectrometry will be crucial for the characterization of the parent molecule and any newly synthesized derivatives. nih.gov

Deeper Theoretical Insights into Structure-Reactivity Relationships and Intermolecular Interactions

Computational chemistry offers a powerful tool for gaining a deeper understanding of the structure, reactivity, and intermolecular interactions of this compound at the atomic level.

Density Functional Theory (DFT) calculations can be used to predict the molecule's stable conformers, rotational barriers of the functional groups, and various spectroscopic properties. researchgate.net These theoretical predictions can then be compared with experimental data to validate the computational models.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in various solvents or in the presence of other molecules. This can be particularly useful for understanding its solubility and potential interactions with biological targets.

Quantum chemical calculations can also be employed to investigate the molecule's reactivity, such as predicting the sites most susceptible to electrophilic or nucleophilic attack. mdpi.com This information can guide the design of new synthetic routes and functionalization strategies. Understanding the electronic effects of the fluorine and other substituents on the aromatic ring is key to predicting its chemical behavior. rsc.org

Expansion into Emerging Areas of Materials Science and Niche Chemical Technologies

The unique properties imparted by the fluorine atom, such as high thermal stability and altered electronic properties, suggest that this compound and its derivatives could find applications in various areas of materials science and technology. youtube.com

The incorporation of fluorinated building blocks into polymers can lead to materials with enhanced properties, such as chemical resistance and low surface energy. man.ac.ukalfa-chemistry.com Future research could explore the use of this compound as a monomer or an additive in the development of novel fluoropolymers.

The structural motifs present in this compound are also found in molecules with applications in liquid crystals and organic electronics. ossila.com The bent-core shape that can arise from meta-substituted benzoic acids is a feature of some liquid crystalline materials. ossila.com Further investigation into the self-assembly and electronic properties of derivatives of this compound could reveal their potential in these fields.

Fluorinated compounds are also of interest in the development of advanced materials for energy storage and biomedical applications. For example, fluorinated molecules are being investigated for their potential use in batteries and as imaging agents. acs.org The specific properties of this compound and its derivatives in these contexts remain a promising area for future exploration.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-fluoro-3-methyl-6-propoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Propoxylation : Introducing the propoxy group at position 6 via nucleophilic aromatic substitution (SNAr) using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) .

Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at position 2, requiring anhydrous conditions and inert atmosphere .

Methylation : Methyl group introduction at position 3 via Friedel-Crafts alkylation or Grignard reaction, with Lewis acid catalysts (e.g., AlCl₃) .

- Critical Factors : Temperature, solvent polarity, and protecting group strategies (e.g., esterification of the carboxylic acid during fluorination to prevent side reactions). Yields often range from 40–70%, depending on stepwise optimization .

Q. Which analytical techniques are most effective for characterizing fluorinated benzoic acid derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine placement (δ ~ -110 to -150 ppm for aromatic fluorines). ¹H-¹³C HSQC can resolve overlapping signals in crowded aromatic regions .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI or MALDI ionization confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine and propoxy groups on crystal packing, if single crystals are obtainable .

- HPLC-PDA : Purity assessment using C18 columns with acidic mobile phases (0.1% TFA in water/acetonitrile) .

Advanced Research Questions

Q. How can discrepancies in NMR data for fluorinated benzoic acids be systematically addressed?

- Methodological Answer :

- Deuterated Solvent Effects : Use DMSO-d₆ instead of CDCl₃ to enhance solubility and reduce signal broadening caused by fluorine’s quadrupolar moment .

- Decoupling Techniques : Apply ¹H-¹⁹F decoupling to eliminate splitting artifacts in aromatic proton signals .

- Computational Validation : Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm regiochemistry .

- Case Study : For 2-amino-3-fluorobenzoic acid, coupling constants (JHF) of 8–12 Hz in ¹H NMR indicate ortho fluorine-proton interactions .

Q. What strategies optimize the pharmacokinetic profile of fluorinated benzoic acid derivatives in drug discovery?

- Methodological Answer :

- Bioisosteric Replacement : Replace labile propoxy groups with metabolically stable substituents (e.g., cyclopropoxy) to enhance half-life .

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis releasing the active form .

- In Vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays. Fluorine’s electronegativity often reduces oxidative metabolism .

Q. How do steric and electronic effects of the propoxy group influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying alkoxy chain lengths (e.g., methoxy vs. butoxy) and compare IC₅₀ values in target assays (e.g., enzyme inhibition).

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal how propoxy’s hydrophobicity and conformational flexibility affect binding to hydrophobic enzyme pockets .

- Example : In 3-bromo-2-fluoro-6-propoxybenzoic acid, the propoxy group enhances solubility while maintaining affinity for COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.